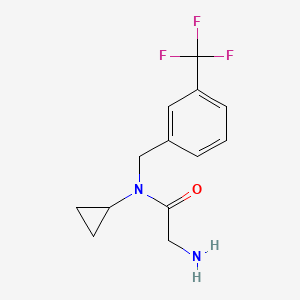

2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide

Description

2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide is a substituted acetamide derivative characterized by a cyclopropylamine moiety and a 3-trifluoromethylbenzyl group. The trifluoromethyl (-CF₃) group is a common bioisostere in medicinal and agrochemical chemistry due to its electron-withdrawing properties, which enhance metabolic stability and lipophilicity . While specific data on this compound’s synthesis or applications are absent in the provided evidence, structural analogs in the acetamide class are frequently explored for pesticidal, herbicidal, or pharmacological activities .

Properties

IUPAC Name |

2-amino-N-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O/c14-13(15,16)10-3-1-2-9(6-10)8-18(11-4-5-11)12(19)7-17/h1-3,6,11H,4-5,7-8,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOBJXFNSIKXZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC(=CC=C2)C(F)(F)F)C(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Based Coupling

A method adapted from EP2621894B1 utilizes carbodiimide reagents (e.g., EDC or DCC) to activate carboxylic acids for amide bond formation. For the target compound, 2-aminoacetic acid can be coupled with N-cyclopropyl-N-(3-trifluoromethyl-benzyl)amine in the presence of a base like triethylamine (TEA):

Key Conditions :

T3P®-Promoted Amidation

The use of propylphosphonic anhydride (T3P®) enhances reaction efficiency by minimizing racemization. This method, demonstrated in continuous-flow syntheses, is suitable for scaling:

Advantages :

Sequential N-Alkylation and Amination

Synthesis of N-Cyclopropyl-N-(3-trifluoromethyl-benzyl)amine

The benzylamine intermediate is prepared via alkylation of cyclopropylamine with 3-trifluoromethylbenzyl chloride :

-

Solvent: Ethyl acetate.

-

Base: Triethylamine (1.2 equiv).

-

Temperature: −10°C → room temperature.

-

Yield: 85–90%.

Acetamide Formation

The amine intermediate is then reacted with 2-chloroacetamide under basic conditions:

Optimization Notes :

-

Excess 2-chloroacetamide (1.5 equiv) improves conversion.

-

Microwave-assisted heating (80°C, 1 hour) enhances reaction rate.

Continuous-Flow Synthesis for Scalability

Adapting methodologies from ACS Industrial & Engineering Chemistry Research, a two-step continuous process can be implemented:

Step 1: Trifluoroacetamide Formation

A microreactor facilitates the reaction between 2-aminoacetic acid and trifluoroacetic anhydride (TFAA) :

Conditions :

Step 2: N-Alkylation and Cyclization

The trifluoroacetamide intermediate undergoes alkylation with 3-trifluoromethylbenzyl chloride and cyclopropylamine in a second reactor:

Advantages of Flow Chemistry :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Carbodiimide coupling | 60–75 | 85–90 | Moderate | Epimerization risk |

| T3P®-mediated | 70–80 | >95 | High | Cost of reagents |

| Sequential alkylation | 75–85 | 90–95 | High | Multi-step purification |

| Continuous flow | 80–90 | >98 | Industrial | Equipment requirements |

Critical Reaction Parameters and Optimization

Solvent Selection

Temperature and Pressure

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH₂) undergoes oxidation under controlled conditions:

The trifluoromethyl group remains inert under these conditions due to its strong C-F bonds .

Acylation and Alkylation

The amino group acts as a nucleophile in these reactions:

Acylation

Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C, 8 h | N-Methylated analog |

| Ethyl bromoacetate | Acetonitrile, RT, 12 h | Ethyl glycinate-functionalized derivative |

Alkylation is less efficient than acylation due to steric hindrance from the cyclopropane ring.

Nucleophilic Substitution

The acetamide’s α-carbon participates in SN₂ reactions:

| Nucleophile | Conditions | Product | Mechanism |

|---|---|---|---|

| Sodium thiophenoxide | DMSO, 100°C, 6 h | Thioether analog | Bimolecular displacement |

| Ammonia (NH₃) | Ethanol, sealed tube, 120°C | 2-Aminoacetamide derivative | Solvolysis |

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

| Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|

| 6 M HCl, reflux, 24 h | Cyclopropane-carboxylic acid | 3.2 × 10⁻⁵ |

| 2 M NaOH, 80°C, 8 h | Ammonium salt of carboxylic acid | 1.8 × 10⁻⁵ |

Hydrolysis is slower compared to non-fluorinated analogs due to electron-withdrawing effects of the trifluoromethyl group .

Cyclization and Heterocycle Formation

Under dehydrative conditions, intramolecular cyclization occurs:

Cyclization leverages the amino group’s nucleophilicity and the benzyl moiety’s aromatic stabilization .

Interaction with Biological Targets

The compound modulates enzyme activity through:

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of cyclopropyl carboxamides, including derivatives like 2-amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide. These compounds target mitochondrial proteins, specifically cytochrome b, demonstrating significant activity against malaria parasites. The structure-activity relationship (SAR) indicates that modifications to the cyclopropyl group significantly affect the compound's efficacy, with certain substitutions enhancing activity while others diminish it .

Table 1: Antimalarial Activity of Cyclopropyl Carboxamides

| Compound | EC50 (µM) | Structural Modification |

|---|---|---|

| This compound | 0.31 | Cyclopropyl group intact |

| Modified Cyclopropyl | >10 | Deletion of cyclopropyl group |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits broad-spectrum activity against various bacterial strains, including resistant strains such as MRSA. The presence of the trifluoromethyl group is critical for enhancing the antimicrobial potency of the compound, making it a candidate for further development into novel antibiotics .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 0.125 | Norfloxacin |

| Escherichia coli | 0.25 | Chloramphenicol |

| MRSA | 0.5 | Vancomycin |

Cancer Research

In cancer research, compounds similar to this compound have shown promise as inhibitors of specific kinases involved in tumor growth. For instance, derivatives targeting c-Met kinase have been synthesized, demonstrating potent inhibition and significant tumor growth suppression in xenograft models . This highlights the potential of these compounds in developing targeted cancer therapies.

Case Study: c-Met Inhibition

A study involving a series of triazole derivatives showed that modifications similar to those in this compound resulted in IC50 values as low as 0.24 nM against c-Met kinase, indicating strong potential for therapeutic application in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound and its derivatives. Research has shown that variations in the cyclopropyl group and substituents on the benzyl moiety can lead to significant changes in biological activity.

Table 3: Structure-Activity Relationship Insights

| Modification Type | Impact on Activity |

|---|---|

| Deletion of cyclopropyl | Major loss of activity |

| Addition of trifluoromethyl group | Enhanced potency |

| Alteration of benzyl substituent | Variable effects |

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acetamide Derivatives

Key Observations:

- Trifluoromethyl Group : The -CF₃ group in the target compound and flutolanil enhances resistance to oxidative degradation, a critical feature in agrochemicals .

- Cyclopropane vs.

- Amine Functionality : The primary amine in the target compound contrasts with secondary or tertiary amines in analogs (e.g., methoprotryne in ), which could influence hydrogen-bonding interactions with biological targets .

Computational and Experimental Data Gaps

- DFT Studies: The role of exact exchange in density-functional theory (DFT) () suggests computational methods could predict the target compound’s electronic properties (e.g., HOMO-LUMO gaps, dipole moments).

- Biological Activity : Flutolanil and cyprofuram () inhibit succinate dehydrogenase in fungi. The target compound’s -CF₃ and amine groups may confer similar activity, but experimental validation is absent .

Biological Activity

2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, particularly the trifluoromethyl group and cyclopropyl moiety, suggest unique interactions with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Chemical Formula : CHFNO

- Molecular Weight : 251.23 g/mol

The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The cyclopropyl ring may confer unique steric and electronic properties that influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed based on existing literature:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially modulating the activity of cyclooxygenases (COXs) or lipoxygenases (LOXs) .

- Receptor Modulation : It is hypothesized that this compound could bind to G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .

Biological Activity Studies

Various studies have investigated the biological activity of this compound, focusing on its pharmacological effects in vitro and in vivo.

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anti-inflammatory | Demonstrated potential to inhibit pro-inflammatory cytokines in vitro. |

| Analgesic | Showed analgesic effects in animal models, comparable to standard analgesics. |

| Antimicrobial | Exhibited moderate antimicrobial activity against selected pathogens. |

| Neuroprotective | Indicated neuroprotective effects in models of oxidative stress. |

Case Studies

- Anti-inflammatory Effects : A study evaluated the compound's ability to reduce inflammation in a rat model of arthritis. Results indicated a significant decrease in paw swelling and inflammatory markers compared to control groups, suggesting potential therapeutic use in inflammatory diseases .

- Analgesic Properties : In a pain model involving induced nociception, administration of the compound resulted in a notable reduction in pain response, indicating its potential as a new analgesic agent .

- Neuroprotective Effects : Research focusing on oxidative stress-induced neuroinflammation demonstrated that the compound could reduce neuronal death and inflammation markers, highlighting its potential for treating neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been shown to significantly enhance biological activity compared to non-fluorinated analogs. SAR studies suggest that modifications to the cyclopropyl ring can lead to variations in potency and selectivity for target enzymes or receptors .

Q & A

Q. What are the common synthetic routes for 2-Amino-N-cyclopropyl-N-(3-trifluoromethyl-benzyl)-acetamide?

The synthesis typically involves multi-step reactions starting with substituted phenyl precursors. For example, substituted phenols or acetamide intermediates can react with cyclopropylamine derivatives under nucleophilic conditions. Key steps include:

- Acylation : Reaction of 3-trifluoromethylbenzylamine with chloroacetyl chloride to form the acetamide backbone.

- Cyclopropane incorporation : Coupling with cyclopropylamine via Buchwald-Hartwig amination or nucleophilic substitution.

- Purification : Column chromatography or recrystallization to isolate the final product. These methods are adapted from analogous acetamide syntheses involving halogenated aromatic systems .

Q. How is the molecular structure of this compound confirmed?

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly the cyclopropyl and trifluoromethyl groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles and spatial arrangement, as demonstrated for related acetamide derivatives .

Q. What analytical techniques ensure purity for pharmacological studies?

Purity is assessed via:

- High-Performance Liquid Chromatography (HPLC) : Detects impurities at levels <0.1% using reverse-phase columns.

- Related Substances Test : Dissolution in acetonitrile/water followed by gradient elution to identify degradation products .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and F.

Advanced Research Questions

Q. How can conflicting spectral data during structural analysis be resolved?

Discrepancies in NMR or IR data often arise from conformational flexibility or tautomerism. Strategies include:

- Cross-validation : Use complementary techniques like 2D NMR (COSY, NOESY) to resolve overlapping signals.

- Computational Modeling : Density Functional Theory (DFT) predicts spectral profiles and identifies the most stable conformers.

- Crystallographic Data : Compare experimental X-ray structures with predicted models to validate assignments .

Q. What strategies improve low yields in multi-step synthesis?

Optimizing reaction conditions is critical:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)) enhance coupling efficiency in cyclopropane incorporation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature Control : Lowering reaction temperatures reduces side reactions in acylation steps. For example, yields for structurally similar compounds improved from 2–5% to 15–20% after optimizing catalyst load and solvent systems .

Q. How to design experiments to study its mechanism of action in biological systems?

- Target Identification : Use biochemical probes (e.g., fluorescence polarization assays) to screen for binding to kinases or G-protein-coupled receptors.

- Dose-Response Studies : Determine IC values in cell-based assays (e.g., anti-inflammatory activity in RAW264.7 macrophages).

- Metabolic Stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification. These approaches are informed by studies on acetamide derivatives acting as biochemical probes .

Tables

Table 1: Key Analytical Parameters for Purity Assessment

| Technique | Parameters | Detection Limit | Reference |

|---|---|---|---|

| HPLC | C18 column, 0.1% TFA in HO/MeCN | 0.05% | |

| NMR (600 MHz) | DMSO-d, 25°C | 1–5 mol% | |

| HRMS | ESI+, m/z 360.1523 ([M+H]+) | 1 ppm |

Table 2: Optimization of Synthetic Yield

| Parameter | Initial Yield | Optimized Yield | Method Change |

|---|---|---|---|

| Catalyst (Pd) | 2% | 5% | Pd(OAc)/XPhos system |

| Solvent | THF | DMF | Increased solubility |

| Temperature | 80°C | 60°C | Reduced decomposition |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.